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Compound of Interest

Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Azepanylcarbonyl)aniline, also known by its IUPAC name (2-aminophenyl)-(azepan-1-
yl)methanone, is a research chemical with potential applications in medicinal chemistry and
drug discovery. Its structure incorporates an aniline moiety, a common pharmacophore in many
biologically active compounds, and an azepane ring, a seven-membered heterocyclic motif
found in various therapeutic agents. While specific research data on 2-(1-
Azepanylcarbonyl)aniline is limited in publicly available literature, this document provides a
comprehensive overview of its potential applications, general synthesis protocols, and
methodologies for biological evaluation based on the activities of structurally related
compounds.

Chemical Properties

A summary of the key chemical properties for 2-(1-Azepanylcarbonyl)aniline is presented in
the table below.
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Property Value Source

(2-aminophenyl)-(azepan-1-

IUPAC Name J)methanone N/A
CAS Number 159180-54-8 [1]

Molecular Formula C13H1sN20 N/A
Molecular Weight 218.29 g/mol N/A
Appearance Not specified (likely solid) N/A
Solubility Not specified N/A

Potential Research Applications

The structural features of 2-(1-Azepanylcarbonyl)aniline suggest several potential areas of
research, primarily in drug discovery and development. The azepane motif is a key component
in a number of FDA-approved drugs and bioactive molecules with a wide range of therapeutic
applications, including anticancer, and antimicrobial activities.[2][3][4] The aniline substructure
is also a well-established pharmacophore found in numerous kinase inhibitors and other
therapeutic agents.[5][6]

Based on these precedents, potential research applications for 2-(1-Azepanylcarbonyl)aniline
could include:

» Kinase Inhibitor Development: The aniline core is a common feature in many kinase
inhibitors. This compound could be used as a scaffold or intermediate for the synthesis of
novel inhibitors targeting various kinases implicated in cancer and other diseases.[5][6]

e Glycine Transporter (GlyT1) Inhibition: Structurally related N-(2-(azepan-1-yl)-2-phenylethyl)-
benzenesulfonamides have been identified as potent inhibitors of GlyT1, a target for
neurological and psychiatric disorders.[7] This suggests that 2-(1-Azepanylcarbonyl)aniline
could serve as a starting point for the development of novel GlyT1 inhibitors.

» Anticancer Drug Discovery: The azepane ring is present in several anticancer agents.[3] This
compound could be evaluated for its cytotoxic activity against various cancer cell lines.
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e Central Nervous System (CNS) Active Agents: The lipophilicity and structural characteristics
of the azepane ring may allow for penetration of the blood-brain barrier, making it a
candidate for the development of CNS-active drugs.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 2-(1-
Azepanylcarbonyl)aniline. These are based on standard methodologies for similar
compounds and should be optimized for specific experimental conditions.

General Synthesis Protocol

A plausible synthetic route to 2-(1-Azepanylcarbonyl)aniline involves the amidation of a
suitable aniline precursor with an activated azepane carbonyl derivative.

Reaction Scheme:

Reactants

1. Azepane

Isatoic anhydride 2 Heat

Product

Amide Intermediate Decarboxylation bG-(l-Azepanylcarbonyl)aniIina

Click to download full resolution via product page
Caption: A potential synthetic route to 2-(1-Azepanylcarbonyl)aniline.
Materials:
e [satoic anhydride
e Azepane

e Anhydrous solvent (e.g., Toluene, DMF)
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 Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:

 In a round-bottom flask under an inert atmosphere, dissolve isatoic anhydride in an
appropriate anhydrous solvent.

e Add an equimolar amount of azepane to the solution.

o Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
e Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., ethyl acetate/hexanes) to yield 2-(1-Azepanylcarbonyl)aniline.

o Characterize the final product using techniques such as NMR, mass spectrometry, and IR
spectroscopy.

In Vitro Biological Evaluation Protocols

This protocol outlines a common method for assessing the cytotoxic effects of a compound on
cancer cell lines.

Workflow:
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Caption: Workflow for an MTT-based cell viability assay.
Procedure:
o Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

o Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to
adhere overnight.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b136440?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Compound Preparation: Prepare a stock solution of 2-(1-Azepanylcarbonyl)aniline in a
suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

o Treatment: Treat the cells with the different concentrations of the compound. Include a
vehicle control (solvent only) and a positive control (a known cytotoxic agent).

 Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

e MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation
of formazan crystals.

e Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCI) to dissolve the
formazan crystals.

o Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

o Data Analysis: Plot the cell viability against the compound concentration and determine the
half-maximal inhibitory concentration (ICso) value.

This is a generalized protocol to screen for potential kinase inhibitory activity.

Workflow:
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Caption: A general workflow for a kinase inhibition assay.
Procedure:
o Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

e Compound Dilution: Prepare serial dilutions of 2-(1-Azepanylcarbonyl)aniline.
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o Assay Plate Preparation: Add the assay buffer, kinase, and substrate to the wells of a
microplate.

e Compound Addition: Add the diluted compound to the assay wells. Include a positive control
(known inhibitor) and a negative control (vehicle).

e Reaction Initiation: Add ATP to initiate the kinase reaction.
 Incubation: Incubate the plate at the optimal temperature for the specific kinase.

» Detection: Stop the reaction and measure the kinase activity using a suitable detection
method (e.g., ADP-Glo™, LanthaScreen™).

o Data Analysis: Calculate the percentage of kinase inhibition for each compound
concentration and determine the ICso value.

Hypothetical Signaling Pathway Involvement

Given the prevalence of aniline-based compounds as kinase inhibitors, a hypothetical signaling
pathway that could be targeted by derivatives of 2-(1-Azepanylcarbonyl)aniline is the
Receptor Tyrosine Kinase (RTK) pathway, which is often dysregulated in cancer.
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Caption: Hypothetical inhibition of an RTK signaling pathway.
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This diagram illustrates how an aniline-based kinase inhibitor could block the signaling cascade
initiated by growth factor binding to an RTK, thereby inhibiting downstream pathways that lead
to cell proliferation and survival.

Conclusion

2-(1-Azepanylcarbonyl)aniline represents a chemical scaffold with significant potential for the
development of novel therapeutic agents. While specific biological data for this compound is
not readily available, its structural components suggest promising avenues for research,
particularly in the fields of oncology and neuroscience. The generalized protocols provided
herein offer a starting point for researchers to synthesize and evaluate the biological activity of
this and related compounds. Further investigation is warranted to fully elucidate the
pharmacological profile of 2-(1-Azepanylcarbonyl)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for 2-(1-
Azepanylcarbonyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136440#2-1-azepanylcarbonyl-aniline-as-a-research-
chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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